2-(3-Nitrophenyl)ethanethiol
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Overview
Description
2-(3-Nitrophenyl)ethanethiol: is an organic compound with the molecular formula C8H9NO2S . It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an ethanethiol group (-CH2CH2SH). This compound is part of the thiol family, known for their distinctive sulfur-containing functional group (-SH), which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanethiol typically involves the nitration of phenylacetic acid derivatives followed by thiolation. One common method includes:
Nitration: Phenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Thiolation: The nitro-substituted phenylacetic acid is then converted to its corresponding thiol derivative using thiourea and subsequent hydrolysis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: 2-(3-Aminophenyl)ethanethiol.
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
2-(3-Nitrophenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)ethanethiol largely depends on its functional groups:
Thiol Group: The -SH group can form covalent bonds with metal ions and proteins, affecting their function and activity.
Nitro Group: The -NO2 group can undergo reduction to form an amino group, which can then participate in further chemical reactions, potentially altering biological pathways.
Comparison with Similar Compounds
2-(4-Nitrophenyl)ethanethiol: Similar structure but with the nitro group at the para position.
2-(2-Nitrophenyl)ethanethiol: Nitro group at the ortho position.
Phenylethanethiol: Lacks the nitro group, providing a comparison of the effects of the nitro substituent.
Uniqueness: 2-(3-Nitrophenyl)ethanethiol is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. The meta position of the nitro group can affect the electronic distribution in the molecule, leading to distinct chemical and biological properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPYAIBYWMKAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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